N-Formyl Varenicline
Overview
Description
N-Formyl Varenicline is a chemical compound derived from Varenicline, which is primarily known for its use as a smoking cessation aid. Varenicline works by binding to nicotine receptors in the brain, reducing the pleasurable effects of nicotine and aiding in smoking cessation. This compound is an impurity that can form during the synthesis or degradation of Varenicline .
Mechanism of Action
Target of Action
N-Formyl Varenicline primarily targets the nicotinic acetylcholine receptors (nAChRs) . Specifically, it acts as a partial agonist of the alpha4/beta2 subtype of the nAChR . It also interacts with alpha3/beta4 and weakly with alpha3beta2 and alpha6-containing receptors . A full agonism is displayed on alpha7-receptors . These receptors play a crucial role in the transmission of signals in the nervous system.
Mode of Action
This compound exhibits a receptor-dependent mode of action . It acts as a low-efficacy partial agonist to the α4β2, α3β2, α3β4, and α6/α3β2β3 chimeric neuronal nAChRs and a high-efficacy full agonist to the α7 neuronal nAChR . This means that it can both activate these receptors and displace other agonists, such as nicotine, from these receptors .
Biochemical Pathways
It is known that the compound can lead to the formation of two products: n-methylvarenicline (nmv) and n-formylvarenicline (nfv) in certain conditions . NMV is produced by the reaction of the amine moiety with both formaldehyde and formic acid in an Eschweiler-Clarke reaction, while NFV is formed by the reaction of formic acid alone with varenicline .
Pharmacokinetics
The pharmacokinetics of Varenicline, the parent compound of this compound, has been studied extensively. It exhibits linear pharmacokinetics following single- and multiple-dose administration . Varenicline’s total clearance is linearly related to its renal clearance . .
Result of Action
Its parent compound, varenicline, is known to reduce nicotine craving and withdrawal symptoms by modulating dopaminergic function at α4β2* nachrs
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in an osmotic, controlled-release (CR) formulation, the degradation of polyethylene glycol (PEG) used in an osmotic coating can lead to the formation of formaldehyde and formic acid, which can react with Varenicline to form this compound . The concentration of PEG in the coating and the presence of antioxidants in the coating and oxygen scavengers in the packaging can influence the stability of the drug .
Biochemical Analysis
Biochemical Properties
N-Formyl Varenicline interacts with various biomolecules. It displays full agonism on α7 nicotinic acetylcholine receptors and is a partial agonist on the α4β2, α3β4, and α6β2 subtypes . The nature of these interactions involves binding to these receptors, leading to changes in cellular activities.
Cellular Effects
Its parent compound, Varenicline, influences cell function by interacting with nicotinic acetylcholine receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with nicotinic acetylcholine receptors . As a partial agonist, it can activate these receptors but produces less effect than a full agonist. This can lead to changes in gene expression and cellular activities.
Dosage Effects in Animal Models
Studies on Varenicline have shown that it can decrease nicotine self-administration in rats .
Metabolic Pathways
This compound is involved in metabolic pathways related to its parent compound, Varenicline . Varenicline does not undergo significant metabolism and is not metabolized by hepatic microsomal cytochrome P450 (CYP) enzymes .
Transport and Distribution
Its parent compound, Varenicline, is known to be distributed throughout the body .
Subcellular Localization
Its parent compound, Varenicline, is known to interact with nicotinic acetylcholine receptors, which are located in the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl Varenicline involves the formylation of Varenicline. This can be achieved using formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out under mild temperatures to ensure the selective formation of the N-formyl derivative .
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale formylation reactions using optimized conditions to maximize yield and purity. The process would include steps such as purification and quality control to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: N-Formyl Varenicline can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidative degradates.
Reduction: Reduction reactions can convert this compound back to its parent compound, Varenicline.
Substitution: this compound can participate in substitution reactions where the formyl group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Oxidative degradates of this compound.
Reduction: Varenicline.
Substitution: Derivatives of Varenicline with different functional groups.
Scientific Research Applications
N-Formyl Varenicline has several applications in scientific research:
Comparison with Similar Compounds
Varenicline: The parent compound, used as a smoking cessation aid.
N-Methyl Varenicline: Another impurity formed during the synthesis of Varenicline.
Varenicline Tartrate: The salt form of Varenicline used in pharmaceutical formulations
Comparison:
N-Formyl Varenicline vs. Varenicline: this compound is an impurity, whereas Varenicline is the active pharmaceutical ingredient.
This compound vs. N-Methyl Varenicline: Both are impurities, but they differ in their chemical structure and formation pathways.
This compound vs. Varenicline Tartrate: Varenicline Tartrate is the therapeutically active form, while this compound is an impurity that needs to be controlled
This compound’s uniqueness lies in its formation as an impurity and its role in understanding the stability and purity of Varenicline formulations.
Properties
IUPAC Name |
5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-8-17-6-9-3-10(7-17)12-5-14-13(4-11(9)12)15-1-2-16-14/h1-2,4-5,8-10H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXWKRXICPYTSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437901 | |
Record name | N-Formyl Varenicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796865-82-2 | |
Record name | N-Formyl Varenicline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-Formyl Varenicline in pharmaceutical analysis?
A1: this compound (NFV) is identified as a related impurity of Varenicline tartrate [, ]. This means it's a compound structurally similar to Varenicline that can arise during synthesis or storage. Detecting and quantifying NFV is crucial for quality control in Varenicline production to ensure drug safety and efficacy.
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